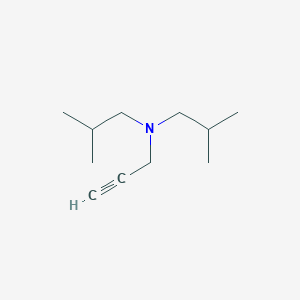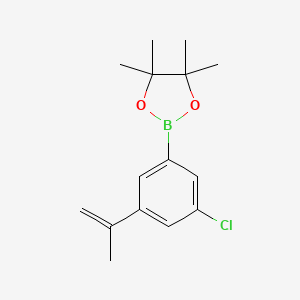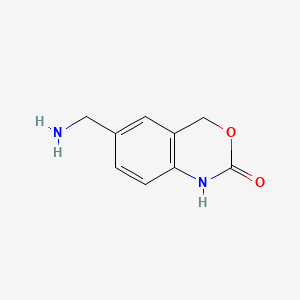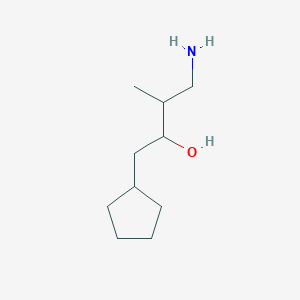
(2,3,9,10,16,17,23,24-Octaaminophthalocyaninato)nickel(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3,9,10,16,17,23,24-Octaaminophthalocyaninato)nickel(II) is a complex compound that belongs to the phthalocyanine family. Phthalocyanines are macrocyclic compounds with a wide range of applications due to their unique chemical and physical properties. This particular compound features eight amino groups attached to the phthalocyanine ring, coordinated with a nickel(II) ion at the center.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,9,10,16,17,23,24-Octaaminophthalocyaninato)nickel(II) typically involves the cyclotetramerization of substituted phthalonitriles in the presence of a nickel salt. One common method is the reaction of 4,5-diaminophthalonitrile with nickel(II) chloride in a high-boiling solvent such as quinoline or dimethylformamide (DMF). The reaction is usually carried out under reflux conditions for several hours, followed by purification through column chromatography or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process can be optimized using advanced techniques such as high-performance liquid chromatography (HPLC) and crystallization under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions
(2,3,9,10,16,17,23,24-Octaaminophthalocyaninato)nickel(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres to prevent oxidation.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalocyanine derivatives with different oxidation states, while substitution reactions can produce various alkylated or acylated phthalocyanine compounds .
Applications De Recherche Scientifique
(2,3,9,10,16,17,23,24-Octaaminophthalocyaninato)nickel(II) has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic reactions, including oxidation and reduction processes.
Biology: Investigated for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Mécanisme D'action
The mechanism of action of (2,3,9,10,16,17,23,24-Octaaminophthalocyaninato)nickel(II) involves its ability to interact with various molecular targets and pathways. In catalysis, the nickel center can facilitate electron transfer processes, while the amino groups can participate in hydrogen bonding and coordination with substrates. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components and induce cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,3,9,10,16,17,23,24-Octaaminophthalocyaninato)copper(II)
- (2,3,9,10,16,17,23,24-Octaaminophthalocyaninato)zinc(II)
- (2,3,9,10,16,17,23,24-Octaaminophthalocyaninato)cobalt(II)
Uniqueness
(2,3,9,10,16,17,23,24-Octaaminophthalocyaninato)nickel(II) is unique due to its specific electronic properties and coordination chemistry. The presence of nickel(II) imparts distinct catalytic and electronic characteristics compared to other metal phthalocyanines. Additionally, the eight amino groups provide multiple sites for functionalization, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C32H24N16Ni |
|---|---|
Poids moléculaire |
691.3 g/mol |
Nom IUPAC |
2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-6,7,15,16,24,25,33,34-octamine;nickel(2+) |
InChI |
InChI=1S/C32H24N16.Ni/c33-17-1-9-10(2-18(17)34)26-41-25(9)45-27-11-3-19(35)20(36)4-12(11)29(42-27)47-31-15-7-23(39)24(40)8-16(15)32(44-31)48-30-14-6-22(38)21(37)5-13(14)28(43-30)46-26;/h1-8H,33-40H2;/q-2;+2 |
Clé InChI |
FRNLBPSBTFOFPD-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=C1N)N)C3=NC4=NC(=NC5=C6C=C(C(=CC6=C([N-]5)N=C7C8=CC(=C(C=C8C(=N7)N=C2[N-]3)N)N)N)N)C9=CC(=C(C=C94)N)N.[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylic acid](/img/structure/B13648450.png)
![2-[(1-Adamantylcarbonyl)amino]-4-amino-4-oxobutanoic acid](/img/structure/B13648456.png)
![Methyl 1-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidine-3-carboxylate](/img/structure/B13648464.png)


![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-methylphenyl)propanoic acid](/img/structure/B13648475.png)

![[4-[(3S,4S)-3-fluoro-4-pentylcyclohexyl]phenyl]boronic acid](/img/structure/B13648492.png)
![(3R,5S,8S)-8-cyclohexyl-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-18-methoxy-13,13-dimethyl-22-(methylamino)-7,10-dioxo-2,11-dioxa-6,9,21-triazatetracyclo[15.6.2.1^{3,6.0^{20,24]hexacosa-1(23),17(25),18,20(24),21-pentaene-5-carboxamide](/img/structure/B13648506.png)

